4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride
Description
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a chloromethyl group at the 4-position and a (4-methylphenoxy)methyl substituent at the 2-position of the thiazole ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS.ClH/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12;/h2-5,8H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSJGUUXNZEHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenol with chloromethyl methyl ether to form 4-methylphenoxymethyl chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base to form the desired thiazole compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the methyl groups.
Coupling Reactions: The phenoxymethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups on the thiazole ring and the methylphenoxymethyl group.
Scientific Research Applications
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring and the phenoxymethyl group can also interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Key Structural Features :
- Thiazole core : A five-membered aromatic ring containing nitrogen and sulfur.
- Chloromethyl group (Cl-CH2-) : Provides reactivity for further functionalization (e.g., nucleophilic substitution).
- (4-Methylphenoxy)methyl group: Introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties.
For example, ZnCl₂-catalyzed cyclization in methanol is a common method for preparing chloromethyl-substituted thiazoles .
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparison of key analogs:
Key Observations :
- Lipophilicity: Compounds with aromatic or bulky substituents (e.g., phenoxy, trifluoromethyl) exhibit higher lipophilicity, which may enhance membrane permeability.
- Reactivity : The chloromethyl group enables cross-coupling or substitution reactions, making these compounds versatile intermediates.
- Solubility : Hydrochloride salts (e.g., target compound) generally have better aqueous solubility than neutral analogs.
Biological Activity
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride is a synthetic organic compound notable for its complex structure, which includes a thiazole ring, a chloromethyl group, and a phenoxymethyl moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
- IUPAC Name: 4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole; hydrochloride
- Molecular Formula: C₁₂H₁₃ClNOS
- Molecular Weight: 290.21 g/mol
- CAS Number: 1049739-17-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition. The thiazole ring and the phenoxymethyl group may also interact with various biological molecules, affecting their function and activity.
Anti-inflammatory Activity
Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. A study evaluated the anti-inflammatory activity of various thiazole compounds using the human red blood cell membrane stabilization method. The results indicated that compounds similar to this compound showed varying degrees of effectiveness compared to standard anti-inflammatory drugs like diclofenac sodium.
Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Concentration (µg/mL) | Percentage Hemolysis | EC50 (± SD) |
|---|---|---|---|
| Compound A | 1 | 63.19 | 19.67 ± 0.11 |
| Compound B | 5 | 68.09 | 11.61 ± 0.08 |
| Compound C | 25 | 70.07 | 9.97 ± 0.21 |
| Compound D | 50 | 80.98 | - |
The study demonstrated that the synthesized thiazole derivatives had promising anti-inflammatory effects, indicating that modifications to the thiazole structure could lead to enhanced therapeutic agents.
Anticancer Activity
In addition to its anti-inflammatory properties, compounds containing thiazole rings have been investigated for their anticancer potential. A related study explored the anticancer activity of thiazole derivatives through mechanisms involving tubulin inhibition and apoptosis induction in cancer cells.
Case Study: Anticancer Mechanism
In a docking study using Molecular Operating Environment (MOE) software, researchers assessed the binding affinity of synthesized thiazole compounds to target proteins associated with cancer progression, such as tubulin. The results indicated that these compounds could effectively inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride?
The compound can be synthesized via Hantzsch thiazole condensation, which involves reacting a β-chloroketone derivative with a thiourea or thioamide precursor. For example, 2-bromo-4'-chloroacetophenone can react with thiosemicarbazides under reflux in ethanol, followed by cyclization to form the thiazole core . Post-synthetic modifications, such as introducing the (4-methylphenoxy)methyl group, may require nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent placement .
- IR spectroscopy to identify functional groups like C-Cl (600–800 cm⁻¹) and C-S (650–750 cm⁻¹) .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .
- HPLC or TLC for purity assessment, especially after multi-step syntheses .
Q. How can researchers assess the stability of this compound under experimental conditions?
Stability studies should evaluate:
- Hydrolytic susceptibility : Test in aqueous buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures .
- Light sensitivity : Store in amber glass under inert atmospheres to prevent photodegradation .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this thiazole derivative?
Yield optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Purification techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from byproducts .
Q. What methodologies are recommended for resolving contradictory biological activity data?
If biological assays (e.g., antimicrobial or antioxidant tests) yield inconsistent results:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
- Purity verification : Confirm compound integrity via ¹H NMR and elemental analysis .
- Dose-response studies : Perform IC₅₀ determinations to rule out false positives/negatives .
Q. How can computational tools elucidate the mechanism of action for this compound?
- Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide structural optimization .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward nucleophiles or electrophiles .
Q. What strategies mitigate challenges in synthesizing halogenated thiazole analogs?
Halogenated derivatives often face issues like poor solubility or side reactions. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
